

3-Deazaguanosine: A Synthetic Guanine Analog for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Deazaguanosine**

Cat. No.: **B053920**

[Get Quote](#)

An In-depth Technical Guide

Introduction

3-Deazaguanosine (3-DG) is a synthetic analog of the purine nucleoside guanosine, characterized by the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. This structural modification confers unique biochemical properties, establishing 3-DG as a valuable tool in molecular biology research and a compound of interest in drug development. Its primary mechanism of action involves the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. By disrupting the methylation cycle, **3-deazaguanosine** exhibits a broad spectrum of biological activities, including significant antiviral and anticancer effects. This technical guide provides a comprehensive overview of **3-deazaguanosine**, detailing its synthesis, mechanism of action, biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Synthesis

The synthesis of **3-deazaguanosine** is most commonly achieved through the construction of the imidazo[4,5-c]pyridine ring system from imidazole precursors. A widely cited method involves a multi-step process starting from an appropriate imidazole derivative.[\[1\]](#)[\[2\]](#)[\[3\]](#)

General Synthetic Protocol

A convenient and effective synthesis route starts from inosine, proceeding through a 5-ethynyl-1- β -D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative as a key intermediate.^[2] Another established method involves the reaction of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine to form the 3-deazaguanine base, which is then glycosylated to yield **3-deazaguanosine**.^[4]

Step 1: Formation of the 3-Deazaguanine Base

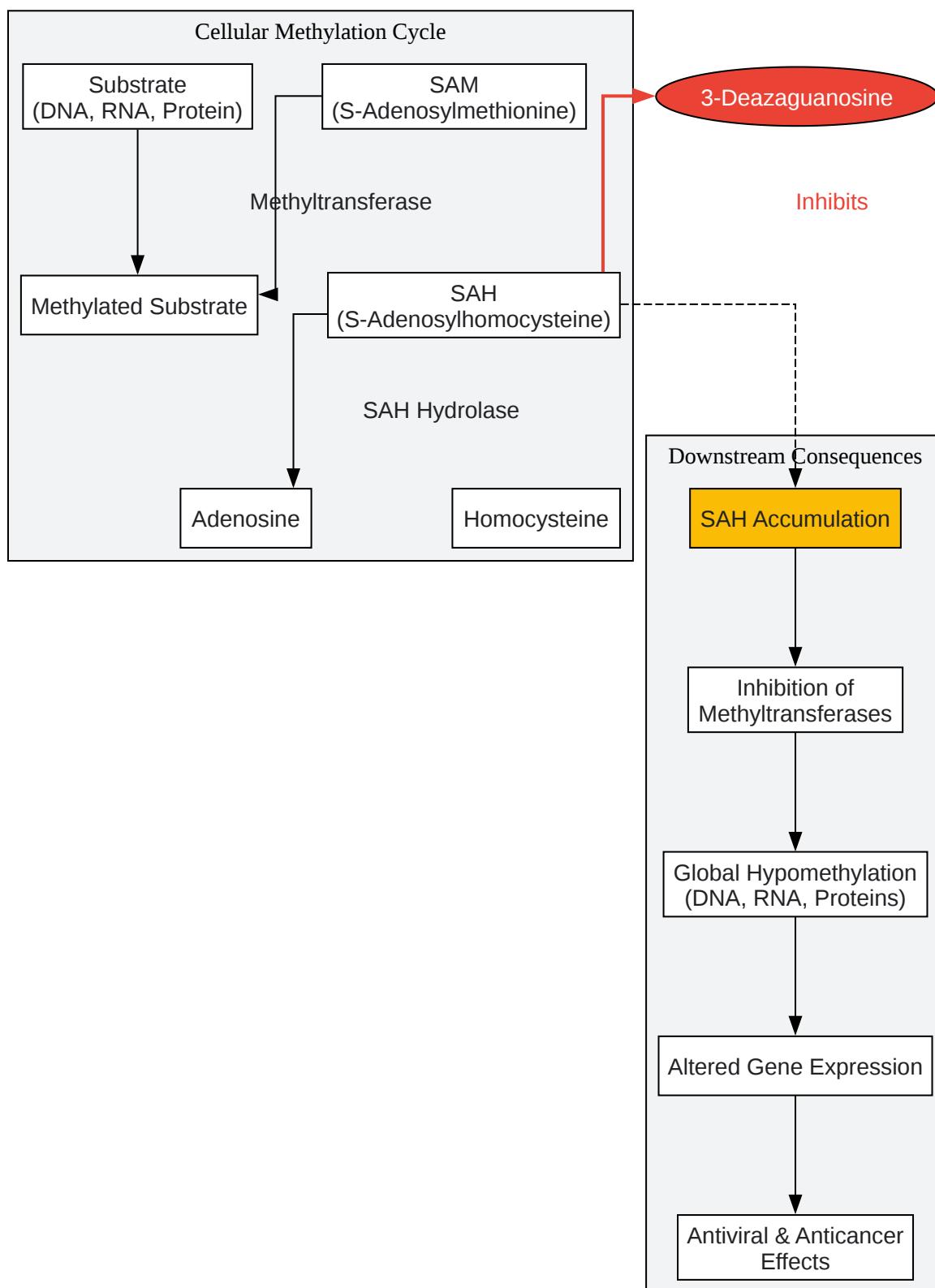
- Methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate is reacted with hydrazine.
- This reaction leads to the cyclization of the imidazole precursor, forming the pyridinone ring of the 3-deazaguanine (imidazo[4,5-c]pyridin-4-one) base.

Step 2: Glycosylation

- The synthesized 3-deazaguanine base is protected using appropriate protecting groups (e.g., silylation).
- The protected base is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄).
- This glycosylation reaction forms the N-glycosidic bond between the base and the ribose sugar.

Step 3: Deprotection

- The protecting groups on the ribose and the base are removed under basic conditions (e.g., using methanolic ammonia).
- The final product, **3-deazaguanosine**, is then purified using chromatographic techniques such as HPLC.


Mechanism of Action

The biological effects of **3-deazaguanosine** are primarily attributed to its role as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.

Inhibition of SAH Hydrolase: SAH hydrolase is a key enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. This reaction is crucial for regulating the intracellular concentration of SAH. SAH is a product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are responsible for the methylation of a vast array of substrates, including DNA, RNA, proteins, and lipids.

By inhibiting SAH hydrolase, **3-deazaguanosine** leads to the intracellular accumulation of SAH. The elevated SAH levels competitively inhibit methyltransferases, leading to a global disruption of cellular methylation processes. This inhibition of methylation is the underlying cause of **3-deazaguanosine**'s broad biological activities.^[5]

Incorporation into Nucleic Acids: In addition to its effects on methylation, studies have shown that 3-deazaguanine, the base of **3-deazaguanosine**, can be incorporated into DNA. This incorporation can lead to DNA single-strand breaks in newly synthesized DNA and inhibit the synthesis of full-length DNA, contributing to its cytotoxic effects in cancer cells.^[6]

[Click to download full resolution via product page](#)

Mechanism of 3-Deazaguanosine Action.

Biological Activities

Antiviral Activity

3-Deazaguanosine and its parent compound, 3-deazaguanine, exhibit broad-spectrum antiviral activity against a variety of both RNA and DNA viruses.^[3] This activity is largely attributed to the inhibition of viral mRNA capping and other methylation-dependent processes essential for viral replication. More recently, **3-deazaguanosine** has been identified as a potent inhibitor of SARS-CoV-2 replication, where it is thought to target the viral RNA capping machinery rather than acting as a chain terminator for the RNA-dependent RNA polymerase (RdRp).

Virus	Virus Type	Reported Activity / EC ₅₀	Reference
SARS-CoV-2	RNA	EC ₅₀ = 1.14 μM (in Vero E6 cells)	[7]
Influenza A and B	RNA	Effective in vivo (mice)	[3]
Parainfluenza virus	RNA	Effective in vivo (mice), TI = 16	[3]
Rhinovirus	RNA	Active in vitro	[3]
Vesicular Stomatitis Virus	RNA	Active in vitro	[3]
Herpes Simplex Virus (HSV)	DNA	Active in vitro	[3]
Cytomegalovirus (CMV)	DNA	Active in vitro	[3]
Vaccinia virus	DNA	Active in vitro	[3]
Adenovirus	DNA	Active in vitro	[3]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. TI (Therapeutic Index) is the ratio of the toxic dose to the therapeutic dose.

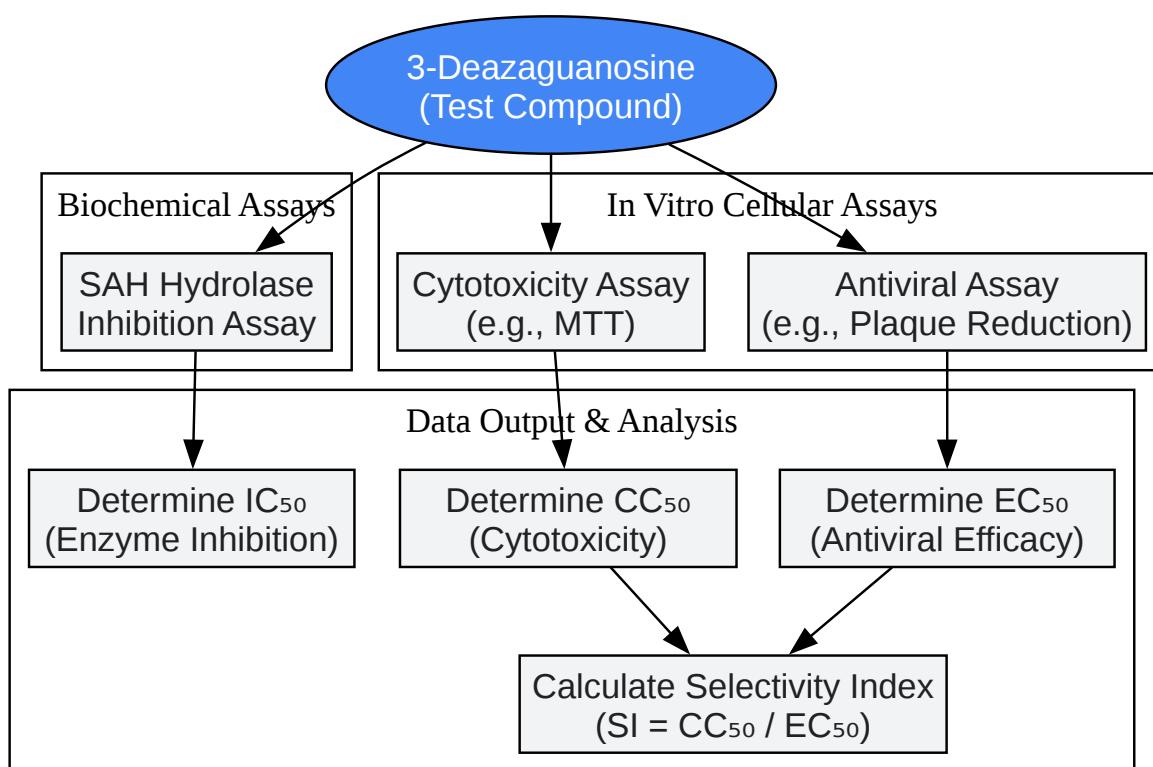
Anticancer Activity

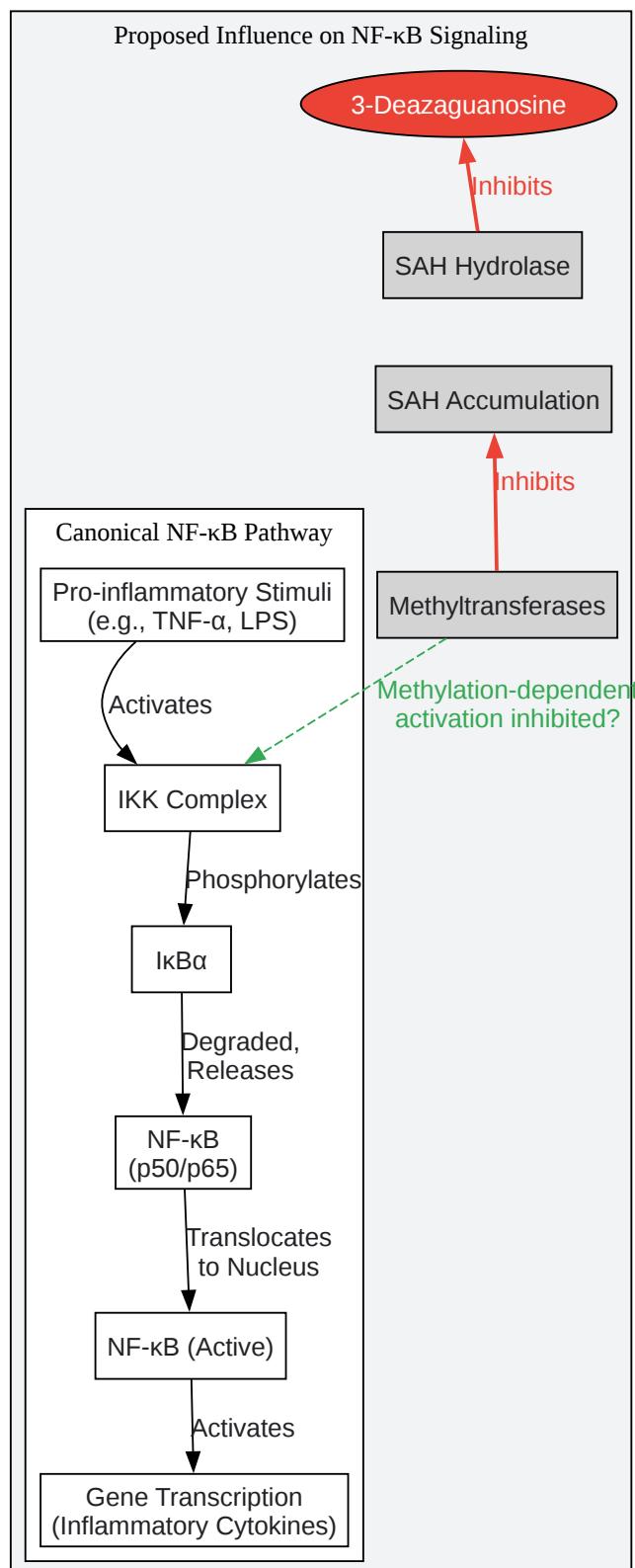
3-Deazaguanosine has demonstrated significant cytotoxicity against various human tumor cell lines.^[6] Its anticancer effects are linked to the inhibition of DNA synthesis, the induction of DNA damage through incorporation, and the disruption of cellular methylation patterns that are often dysregulated in cancer.^{[4][6]} It has shown moderate activity against L1210 and P388 leukemia in cell culture.^[4]

Cell Line	Cancer Type	Reported Activity	Reference
L1210	Leukemia	Moderate activity in vitro	[4]
P388	Leukemia	Moderate activity in vitro	[4]
Various Human Tumor Lines	Mixed	Toxic to all cell lines tested	[6]

Further quantitative data, such as GI_{50} values from the NCI-60 screen, are not readily available in public literature for **3-deazaguanosine** specifically.

Pharmacokinetics and Toxicology


Pharmacokinetic studies have been conducted on 3-deazaguanine (3DG), the base of **3-deazaguanosine**. As the nucleoside is often metabolized to the base, these data provide relevant insights into its in vivo behavior. A Phase I clinical trial of 3-deazaguanine administered via intravenous infusion provided the following key pharmacokinetic parameters.


Parameter	Value (for 3-Deazaguanine)	Reference
Administration	Intravenous infusion	[7]
Plasma Clearance	$61.6 \pm 10.0 \text{ L/h}$	[7]
Elimination Half-life ($t^{1/2}$)	$1.6 \pm 0.6 \text{ h}$	[7]
Volume of Distribution (Vd)	$98.9 \pm 29.1 \text{ L}$	[7]
Tissue Distribution	Extensive	[7]

Toxicity: The toxicity of **3-deazaguanosine** in human cancer cell lines was found to be reversible upon removal of the drug.^[6] In clinical trials of 3-deazaguanine, the dose-limiting toxicities were primarily myelosuppression and gastrointestinal effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **3-deazaguanosine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 6. Clinical pharmacokinetics of 3-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- To cite this document: BenchChem. [3-Deazaguanosine: A Synthetic Guanine Analog for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053920#3-deazaguanosine-as-a-synthetic-guanine-analog>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com